N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with nitrophenyl groups are generally aromatic compounds that contain one or more nitro functional groups (−NO2). The nitro group is strongly electron-withdrawing .
Synthesis Analysis
While specific synthesis methods for “N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide” are not available, nitrophenyl compounds are typically synthesized by nitration, which involves a mixture of nitric acid and sulfuric acid .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions due to the presence of the nitro group. For example, they can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the density, boiling point, vapor pressure, and other properties can be measured .Scientific Research Applications
Synthesis Methods
Schiff bases can be synthesized through various methods, including traditional, sustainable, and green chemistry approaches. The synthesis of this compound involves the condensation of a primary amine (such as aniline) with a carbonyl compound (such as 3-nitrobenzaldehyde). The resulting Schiff base exhibits a (>C〓N) functional group .
Structural Aspects
The crystal structure of N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been determined by single-crystal X-ray diffraction analysis. It crystallizes in the monoclinic space group P21/n, with specific unit cell dimensions . Further studies on its structural properties, including bond lengths, angles, and intermolecular interactions, contribute to our understanding of its behavior.
Recent Advances and Future Directions
Continued research on Schiff bases, including N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, will uncover new applications, improve synthetic methods, and enhance our understanding of their properties.
Safety and Hazards
properties
IUPAC Name |
N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-11-5-3-6-12(9-11)18(21)22)14-8-10-4-1-2-7-13(10)16(20)23-14/h1-7,9,14H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGUTOODNPWIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.